3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
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Overview
Description
3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound known for its unique bicyclic structure This compound is characterized by the presence of a butyl group, a dichlorophenyl group, and an azabicyclohexane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclohexane Core: This step involves the cyclization of a suitable precursor to form the azabicyclohexane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through electrophilic aromatic substitution reactions using 3,4-dichlorobenzene as the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert ketones or carboxylic acids back to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the butyl or dichlorophenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for alkylation reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new derivatives with substituted groups.
Scientific Research Applications
3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Known for its use in organic synthesis and as a reagent in various chemical reactions.
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Another bicyclic compound with applications in organic synthesis.
Uniqueness
3-Butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its azabicyclohexane core and dichlorophenyl group provide distinct chemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
923567-91-3 |
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Molecular Formula |
C15H15Cl2NO2 |
Molecular Weight |
312.2 g/mol |
IUPAC Name |
3-butyl-1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C15H15Cl2NO2/c1-2-3-6-18-13(19)10-8-15(10,14(18)20)9-4-5-11(16)12(17)7-9/h4-5,7,10H,2-3,6,8H2,1H3 |
InChI Key |
RLLHVLJZBKPBRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2CC2(C1=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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